molecular formula C15H11NO4 B13381726 4,5-dihydro-8-hydroxy-5-methyl-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione

4,5-dihydro-8-hydroxy-5-methyl-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione

Cat. No.: B13381726
M. Wt: 269.25 g/mol
InChI Key: FHMBSXJPLDOCKT-UHFFFAOYSA-N
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Description

8-hydroxy-5-methyl-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione is a complex heterocyclic compound. This compound is notable for its unique structure, which includes fused pyrano and pyrrolo rings. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-5-methyl-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile can yield pyrano[3,2-c]quinolones .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-5-methyl-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2,4-dione derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

8-hydroxy-5-methyl-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential pharmacological activities, such as anticancer and antimicrobial properties, are of significant interest.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-hydroxy-5-methyl-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-hydroxy-5-methyl-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione apart is its specific ring fusion and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

6-hydroxy-10-methyl-3-oxa-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),5,12(16),13-pentaene-4,8-dione

InChI

InChI=1S/C15H11NO4/c1-7-5-8-3-2-4-9-13(8)16(7)15(19)12-10(17)6-11(18)20-14(9)12/h2-4,6-7,17H,5H2,1H3

InChI Key

FHMBSXJPLDOCKT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C3N1C(=O)C4=C(C3=CC=C2)OC(=O)C=C4O

Origin of Product

United States

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